molecular formula C15H15ClFNO2S B2482204 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide CAS No. 2097935-37-8

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide

Cat. No.: B2482204
CAS No.: 2097935-37-8
M. Wt: 327.8
InChI Key: RYEVVRHLPVZSHO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C15H15ClFNO2S and its molecular weight is 327.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterisation

Researchers have synthesized and characterized a variety of compounds related to 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide, focusing on their structural and spectroscopic properties. For example, the synthesis of acylthioureas has been reported, with significant emphasis on their interaction with bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Another study involved the preparation and pharmacological evaluation of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, indicating modest to high selectivity for MT2 receptors (Mesangeau et al., 2011).

Potential Biological Activities

The compounds related to this compound have shown a range of biological activities. For instance, the antimicrobial and docking studies of certain synthesized analogues demonstrated promising results (Spoorthy et al., 2021). Additionally, the influence of solvents on the morphology of polymer films has been explored, providing insights into the applications of these compounds in material science (Guo et al., 2014).

Receptor Binding Studies

Fluorinated derivatives of certain compounds, including studies on serotonin 1A receptor densities in the living brains of Alzheimer's disease patients, underscore the potential of these compounds in receptor binding and neuroimaging studies (Kepe et al., 2006). Such research highlights the importance of structural modifications in enhancing receptor affinity and selectivity.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific safety data for this compound, general safety guidelines for handling organic compounds should be followed. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the potential applications of this compound in various fields. For example, it could be investigated for its potential uses in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6,9,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEVVRHLPVZSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.